molecular formula C9H14O3 B12627989 Ethyl 1-hydroxybicyclo[3.1.0]hexane-3-carboxylate CAS No. 917955-73-8

Ethyl 1-hydroxybicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B12627989
CAS No.: 917955-73-8
M. Wt: 170.21 g/mol
InChI Key: IPTQSZYSCCMNHB-UHFFFAOYSA-N
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Description

Ethyl 1-hydroxybicyclo[310]hexane-3-carboxylate is a bicyclic compound with a unique structure that includes a three-membered ring fused to a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-hydroxybicyclo[3.1.0]hexane-3-carboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the rhodium-catalyzed cyclopropanation of ethyl diazoacetate with a suitable olefin. The reaction conditions often include the use of a dirhodium(II) catalyst under controlled temperature and pressure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The scalability of the rhodium-catalyzed cyclopropanation process makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-hydroxybicyclo[3.1.0]hexane-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 1-hydroxybicyclo[3.1.0]hexane-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 1-hydroxybicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and lead to various effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-hydroxybicyclo[3.1.0]hexane-3-carboxylate is unique due to its specific arrangement of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

917955-73-8

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

ethyl 1-hydroxybicyclo[3.1.0]hexane-3-carboxylate

InChI

InChI=1S/C9H14O3/c1-2-12-8(10)6-3-7-5-9(7,11)4-6/h6-7,11H,2-5H2,1H3

InChI Key

IPTQSZYSCCMNHB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2CC2(C1)O

Origin of Product

United States

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